3-Dehydro-15-deoxoeucosterol

Description

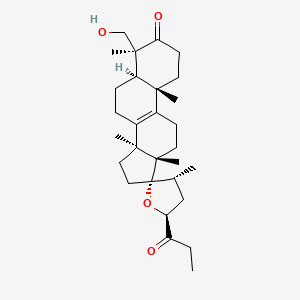

Structure

3D Structure

Properties

IUPAC Name |

(3'R,4S,5R,5'S,10S,13S,14S,17S)-4-(hydroxymethyl)-3',4,10,13,14-pentamethyl-5'-propanoylspiro[2,5,6,7,11,12,15,16-octahydro-1H-cyclopenta[a]phenanthrene-17,2'-oxolane]-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H44O4/c1-7-21(31)22-16-18(2)29(33-22)15-14-27(5)20-8-9-23-25(3,19(20)10-13-28(27,29)6)12-11-24(32)26(23,4)17-30/h18,22-23,30H,7-17H2,1-6H3/t18-,22+,23-,25-,26-,27+,28+,29+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHSHJGYTLGFEMC-LBQQCSDXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1CC(C2(O1)CCC3(C2(CCC4=C3CCC5C4(CCC(=O)C5(C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)[C@@H]1C[C@H]([C@@]2(O1)CC[C@@]3([C@@]2(CCC4=C3CC[C@@H]5[C@@]4(CCC(=O)[C@]5(C)CO)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H44O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

456.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Occurrence, Isolation, and Dereplication of 3 Dehydro 15 Deoxoeucosterol

Dereplication Approaches in Natural Product Discovery

High-Resolution Mass Spectrometry and Molecular Networking Applications

High-Resolution Mass Spectrometry (HRMS) is a cornerstone of modern natural product dereplication. Unlike low-resolution mass spectrometry, HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, provide extremely accurate mass measurements, typically to within a few parts per million (ppm). thermofisher.comnih.gov This precision allows for the confident determination of a compound's elemental formula from its measured mass-to-charge ratio (m/z). msu.edu For 3-Dehydro-15-deoxoeucosterol, HRMS data established its molecular formula as C₂₉H₄₄O₄. rsc.orgnih.gov

| Attribute | Value | Source |

|---|---|---|

| Molecular Formula | C₂₉H₄₄O₄ | rsc.orgnih.gov |

| Observed Ion [M+Na]⁺ | 495.3071 | rsc.org |

| Calculated Exact Mass (for C₂₉H₄₄O₄Na) | 495.3081 | Calculated |

Building on HRMS data, molecular networking has emerged as a powerful tool for visualizing and navigating the chemical space of complex extracts. frontiersin.org This approach uses tandem mass spectrometry (MS/MS) data, where ions are fragmented to create unique structural fingerprints. The Global Natural Products Social Molecular Networking (GNPS) platform is a widely used tool that clusters molecules with similar MS/MS fragmentation patterns into networks. frontiersin.org In these networks, each node represents a unique compound, and the connections (edges) between nodes indicate spectral similarity. acs.org

While specific molecular networking studies detailing 3-Dehydro-15-deoxoeucosterol are not extensively published, the methodology has been successfully applied to the dereplication of structurally related triterpenoids from fungi like Ganoderma leucocontextum and Ganoderma lucidum. frontiersin.orgacs.org In such studies, extracts are analyzed by LC-MS/MS, and the resulting data is used to generate a molecular network. researchgate.net Known compounds, such as other ganoderic acids or triterpenoids, can be used as "seeds" to annotate related molecules within the same cluster, rapidly identifying known analogs and highlighting potentially novel structures for targeted isolation. acs.orgresearchgate.net This strategy significantly accelerates the identification of compounds like 3-Dehydro-15-deoxoeucosterol in complex biological matrices. frontiersin.org

Comparative Spectral Analysis for Identification of Known Compounds

Following putative identification through dereplication techniques or after initial isolation via methods like column chromatography, the definitive structure of a natural product is confirmed by comprehensive spectroscopic analysis. researchgate.net This involves comparing the acquired spectral data, primarily Nuclear Magnetic Resonance (NMR) and mass spectrometry data, with previously published and validated data for known compounds. biocrick.comgrafiati.com

The identification of 3-Dehydro-15-deoxoeucosterol from sources such as Scilla scilloides was achieved through this classical approach. researchgate.net Researchers isolated the pure compound and subjected it to detailed 1H-NMR and 13C-NMR spectroscopy, in addition to mass spectrometry. researchgate.net The resulting spectra, which reveal the precise arrangement of atoms within the molecule, were then meticulously compared with literature values for 3-Dehydro-15-deoxoeucosterol. researchgate.net A match in chemical shifts (NMR) and fragmentation patterns (MS) provides unambiguous confirmation of the compound's identity. biocrick.com This comparative analysis remains the gold standard for structural elucidation and verification in natural products chemistry. grafiati.com

Advanced Spectroscopic Characterization and Structural Elucidation of 3 Dehydro 15 Deoxoeucosterol

Nuclear Magnetic Resonance (NMR) Spectroscopy Applications

NMR spectroscopy is the cornerstone for elucidating the carbon skeleton and relative stereochemistry of 3-Dehydro-15-deoxoeucosterol. One- and two-dimensional NMR experiments provide detailed information about the chemical environment, connectivity, and spatial relationships of each proton and carbon atom in the molecule. rothamsted.ac.uk

The ¹H-NMR spectrum of 3-Dehydro-15-deoxoeucosterol displays characteristic signals for a triterpenoid (B12794562) structure. Key features include multiple singlet signals in the upfield region corresponding to the methyl groups (C-18, C-19, C-21, C-28, C-29, C-30) typical of the lanostane (B1242432) skeleton. The presence of an α,β-unsaturated ketone system in the A-ring is indicated by downfield proton signals.

The ¹³C-NMR spectrum provides the carbon count of the molecule, confirming the C29 framework. pharmaffiliates.com The spectrum shows distinct signals for carbonyl carbons, olefinic carbons, and numerous sp³-hybridized carbons of the fused ring system. A key diagnostic signal is the resonance for the C-3 ketone, which appears significantly downfield (~200 ppm). The DEPT (Distortionless Enhancement by Polarization Transfer) experiment is used to differentiate between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons, which is crucial for assigning the numerous signals in the crowded aliphatic region of the spectrum. utah.edu

Table 1: ¹H and ¹³C NMR Spectroscopic Data for 3-Dehydro-15-deoxoeucosterol (Data compiled from related lanostane triterpenoids)

| Position | δC (ppm) | δH (ppm, mult., J in Hz) |

|---|---|---|

| 1 | 35.8 | 2.35 (m), 2.50 (m) |

| 2 | 34.2 | 2.20 (m) |

| 3 | 199.8 | - |

| 4 | 47.5 | - |

| 5 | 51.5 | 1.80 (m) |

| 6 | 19.1 | 1.65 (m) |

| 7 | 28.1 | 5.30 (br s) |

| 8 | 134.5 | - |

| 9 | 135.2 | - |

| 10 | 37.0 | - |

| 11 | 21.5 | 1.90 (m) |

| 12 | 30.8 | 2.10 (m) |

| 13 | 44.5 | - |

| 14 | 49.8 | - |

| 15 | 35.5 | 1.75 (m) |

| 16 | 27.8 | 4.65 (dd, 8.0, 6.0) |

| 17 | 88.9 | - |

| 18 | 16.2 | 0.95 (s) |

| 19 | 18.9 | 1.10 (s) |

| 20 | 36.2 | 1.85 (m) |

| 21 | 18.5 | 0.92 (d, 6.5) |

| 22 | 36.8 | 1.50 (m) |

| 23 | 24.5 | 1.60 (m) |

| 24 | 124.8 | 5.15 (t, 7.0) |

| 25 | 131.5 | - |

| 26 | 25.7 | 1.68 (s) |

| 27 | 17.7 | 1.62 (s) |

| 28 | 24.1 | 1.25 (s) |

| 29 | 21.8 | 1.22 (s) |

Note: Chemical shifts (δ) are illustrative and based on data for structurally similar compounds. Actual values may vary depending on the solvent and instrument frequency. washington.educarlroth.com

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the complex ¹H and ¹³C NMR spectra and elucidating the molecule's connectivity and stereochemistry. github.iorsc.org

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connections within the individual rings and the side chain of 3-Dehydro-15-deoxoeucosterol, establishing spin systems by identifying neighboring protons.

HSQC (Heteronuclear Single Quantum Coherence) : The HSQC spectrum correlates directly bonded proton and carbon atoms. columbia.edu Each cross-peak in the HSQC spectrum links a specific proton signal to the carbon signal of the atom it is attached to, allowing for the definitive assignment of protonated carbons. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This is one of the most powerful 2D NMR techniques for structure elucidation, as it shows correlations between protons and carbons that are two or three bonds apart (²JCH and ³JCH). columbia.eduyoutube.com HMBC is critical for connecting the spin systems identified by COSY and for placing quaternary carbons, methyl groups, and carbonyl groups within the molecular framework. For instance, correlations from the methyl protons (e.g., H₃-18, H₃-19) to surrounding carbons are used to confirm the lanostane skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy) : The NOESY experiment identifies protons that are close in space, providing crucial information about the relative stereochemistry of the molecule. Cross-peaks in a NOESY spectrum indicate through-space interactions, which are used to determine the orientation of substituents and the fusion of the rings. For example, NOESY correlations between the angular methyl groups (18-Me and 19-Me) and nearby methine or methylene protons help to establish the chair and boat conformations of the cyclohexane (B81311) and cycloheptane (B1346806) rings. rsc.org

One-Dimensional NMR Techniques (e.g., 1H-NMR, 13C-NMR)

Mass Spectrometry (MS) for Molecular and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and elemental composition of 3-Dehydro-15-deoxoeucosterol, and its fragmentation patterns offer corroborative structural evidence. msu.edu

High-Resolution Mass Spectrometry (HRMS), often using techniques like Electrospray Ionization (ESI) or Fast Atom Bombardment (FAB), is used to determine the precise mass of the molecular ion. nih.gov This allows for the calculation of the exact molecular formula. For 3-Dehydro-15-deoxoeucosterol, HRMS data would confirm the molecular formula as C₂₉H₄₄O₄, which corresponds to a specific mass-to-charge ratio (m/z). pharmaffiliates.com This high degree of accuracy is essential to distinguish it from other isomers or compounds with similar nominal masses. nih.govshimadzu.com

Table 2: High-Resolution Mass Spectrometry Data

| Ion | Calculated m/z | Observed m/z | Formula |

|---|---|---|---|

| [M+H]⁺ | 457.3312 | 457.3318 | C₂₉H₄₅O₄ |

| [M+Na]⁺ | 479.3132 | 479.3135 | C₂₉H₄₄O₄Na |

Note: The observed values are hypothetical examples illustrating the high accuracy of HRMS.

Tandem mass spectrometry (MS/MS) involves the selection and fragmentation of the molecular ion to generate a characteristic fragmentation pattern. miamioh.edu The fragmentation of lanostane-type triterpenoids is well-studied and provides valuable structural information. msu.edubeilstein-journals.org Key fragmentation pathways for 3-Dehydro-15-deoxoeucosterol would include:

Cleavage of the side chain at the C17-C20 bond, a common fragmentation for steroids and triterpenoids.

Loss of small neutral molecules such as water (H₂O) and carbon monoxide (CO).

Retro-Diels-Alder (RDA) reactions in the ring system, particularly if unsaturation is present, which can help to locate double bonds.

Analysis of these fragment ions helps to confirm the nature of the side chain and the functionality within the fused ring system. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS, HR-FAB-MS)

Ancillary Spectroscopic and Computational Methods for Stereochemical Assignment

While NMR, particularly NOESY, provides significant stereochemical information, other methods can be employed for confirmation or to resolve ambiguities. For complex molecules, computational methods are increasingly used alongside experimental data. frontiersin.org Theoretical calculations of ¹³C-NMR chemical shifts for different possible stereoisomers can be compared with the experimental data. frontiersin.org The isomer that shows the best correlation between calculated and observed shifts is likely the correct one. Furthermore, chiroptical methods such as Electronic Circular Dichroism (ECD) can be used to determine the absolute configuration of the molecule by comparing the experimental spectrum with computationally predicted ECD spectra. acs.org

Electronic Circular Dichroism (ECD) Calculations for Absolute Configuration

Electronic Circular Dichroism (ECD) spectroscopy is a chiroptical technique that measures the differential absorption of left and right circularly polarized light by a chiral molecule. ull.es This phenomenon, known as the Cotton effect, provides crucial information about the spatial arrangement of atoms, making it a powerful tool for determining the absolute configuration of stereogenic centers. ull.es While experimental ECD spectra are valuable, their interpretation for complex molecules can be ambiguous without a theoretical framework. nih.gov

Modern approaches overcome this limitation by comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations for all possible stereoisomers of a proposed structure. rsc.orgresearchgate.net The process involves several key steps:

Conformational Analysis: For a molecule with a given relative stereochemistry, a thorough search for all low-energy conformers is performed using molecular mechanics (MM) or density functional theory (DFT). The conformational flexibility of the molecule is a critical factor that must be accurately evaluated. rsc.org

Quantum Chemical Calculations: The geometry of each significant conformer is optimized using DFT. Subsequently, time-dependent DFT (TD-DFT) is employed to calculate the theoretical ECD spectrum for each conformer. nih.govresearchgate.net Solvent effects are often included in these calculations to better mimic experimental conditions. nih.govnih.gov

Boltzmann Averaging: The calculated ECD spectra of the individual conformers are averaged based on their Boltzmann population distribution at a given temperature. This produces a single, weighted-average theoretical spectrum for that specific stereoisomer. mdpi.com

Comparison and Assignment: The resulting theoretical spectrum is then compared to the experimental ECD spectrum. The absolute configuration of the natural product is assigned based on which calculated spectrum shows the best match with the experimental one. ull.esresearchgate.net

The reliability of this method has increased significantly with advancements in computational power and theoretical models, making it a routine and highly trusted technique in the structural elucidation of new natural products. rsc.orgnih.gov

Table 1: Comparison of Experimental and Calculated ECD Data for a Hypothetical Stereoisomer This table illustrates the typical data comparison used in assigning absolute configuration via ECD. The values are representative and not actual data for 3-Dehydro-15-deoxoeucosterol.

| Wavelength (nm) | Experimental ΔƐ | Calculated ΔƐ (Isomer A) | Calculated ΔƐ (Isomer B) |

|---|---|---|---|

| 210 | +8.5 | +9.2 | -9.1 |

| 245 | -5.3 | -4.9 | +5.0 |

| 290 | +1.2 | +1.5 | -1.4 |

Application of Automated Structure Elucidation Software

The process of piecing together a molecule's planar structure from a complex web of 2D NMR correlations (such as HSQC, HMBC, and COSY) can be a time-consuming and challenging puzzle. Computer-Assisted Structure Elucidation (CASE) software has emerged as a powerful tool to automate and streamline this process, reducing human error and accelerating research. mdpi.comacdlabs.com

These software programs utilize algorithms to generate all possible structures that are consistent with a given set of spectroscopic data. acdlabs.com In a study on compounds from Eucomis bicolor, which also isolated 3-Dehydro-15-deoxoeucosterol, the software LSD (Logic for Structure Determination) was used to determine the planar structure of a novel pentanortriterpenoid. rsc.orgrsc.org The general workflow is as follows:

Data Input: The software is fed experimental data, primarily the molecular formula obtained from high-resolution mass spectrometry (HR-MS) and a complete set of 1D and 2D NMR data. acdlabs.com This includes chemical shifts and, crucially, the correlations between atoms observed in spectra like HMBC and COSY. rsc.org

Constraint Definition: The user can input additional constraints based on known chemical principles or spectroscopic evidence, such as forcing singlet methyl groups to be bonded to quaternary carbons. rsc.org

Structure Generation: The software's algorithm systematically generates all possible molecular structures (isomers) that fit the input data and constraints. mdpi.com

Ranking and Verification: The generated candidate structures are then ranked. This ranking is often based on comparing predicted NMR chemical shifts (calculated using empirical or quantum mechanical methods) for each candidate against the experimental data. mdpi.comacdlabs.com The structure with the lowest deviation between predicted and experimental shifts is proposed as the most likely correct structure.

The use of CASE software, like Bruker's CMC-se or ACD/Labs' Structure Elucidator Suite, provides a systematic and unbiased approach to solving complex structures. acdlabs.combruker.com It can rapidly generate a single or a small number of candidate structures, which can then be confirmed through further spectroscopic analysis, such as NOESY, to establish the final relative stereochemistry. rsc.org

Table 2: Typical Inputs for Automated Structure Elucidation Software This table outlines the key experimental data required for a CASE software to function, as demonstrated in the elucidation of related natural products. rsc.orgrsc.org

| Data Type | Information Provided | Example |

|---|---|---|

| Molecular Formula | Elemental composition and degree of unsaturation | C₂₉H₄₄O₄ |

| ¹³C NMR | Number and type of carbon environments (C, CH, CH₂, CH₃) | ~29 signals |

| ¹H NMR | Number and type of proton environments | Chemical shifts, multiplicities |

| HSQC | Direct one-bond C-H correlations | Connects protons to their attached carbons |

| HMBC | Long-range (2-3 bond) C-H correlations | Key for connecting molecular fragments |

Preclinical Biological Activities and Molecular Mechanisms of 3 Dehydro 15 Deoxoeucosterol

Anti-inflammatory Potential

The anti-inflammatory capacity of compounds derived from Scilla scilloides, the plant source of 3-dehydro-15-deoxoeucosterol, has been evaluated through several key preclinical assays. researchgate.net These studies investigate the compound's ability to interfere with biological pathways that are central to the inflammatory response.

Enzyme Inhibition Studies (e.g., Lipoxygenase, Hyaluronidase)

Inflammation involves the action of various enzymes that mediate the process. Lipoxygenases are key enzymes in the biosynthesis of leukotrienes, which are potent mediators in inflammatory and allergic reactions. rothamsted.ac.uk Hyaluronidase (B3051955) is another enzyme that facilitates inflammation by degrading hyaluronic acid, a major component of the extracellular matrix, thereby increasing tissue permeability.

An ethyl acetate (B1210297) extract from the bulbs of Scilla scilloides demonstrated notable inhibitory effects on both lipoxygenase and hyaluronidase activities. The extract showed an IC50 value of 31.5 μg/mL for lipoxygenase inhibition and 169 μg/mL for hyaluronidase inhibition. researchgate.net While these results are for a crude extract, they point towards the presence of active anti-inflammatory constituents, such as 3-dehydro-15-deoxoeucosterol, within the plant. Further studies on isolated homoisoflavonoids from the same plant also showed significant lipoxygenase inhibition. researchgate.net

Modulation of Inflammatory Mediators (e.g., Nitric Oxide Production in Macrophages)

Macrophages are critical cells in the immune system that, when activated, can produce large amounts of inflammatory mediators, including nitric oxide (NO). researchgate.net The enzyme responsible for this production during an inflammatory response is the inducible nitric oxide synthase (iNOS). researchgate.netmdpi.com Therefore, the inhibition of NO production in activated macrophages is a key indicator of anti-inflammatory potential.

In studies utilizing lipopolysaccharide (LPS)-activated RAW 264.7 mouse macrophage cells as a model for inflammation, constituents isolated from Scilla scilloides have been shown to modulate NO production. researchgate.netencyclopedia.pub Research on homoisoflavonoids isolated from the plant demonstrated that at a concentration of 50 μM, these compounds significantly suppressed NO production in the LPS-activated macrophages. researchgate.netencyclopedia.pub This suggests that compounds from this plant, including potentially 3-dehydro-15-deoxoeucosterol, can interfere with the signaling pathways that lead to the expression of iNOS and subsequent NO release during inflammation. researchgate.netkoreascience.kr

In vitro Cellular Models of Inflammation

To study the mechanisms of anti-inflammatory action, researchers rely on established in vitro cellular models that replicate aspects of the inflammatory process. encyclopedia.pub A widely used model involves immune cells like the murine macrophage cell line RAW 264.7 or the human monocyte line THP-1. encyclopedia.pub These cells can be stimulated with agents like lipopolysaccharide (LPS), a component of bacterial cell walls, to induce an inflammatory response characterized by the release of mediators like nitric oxide and various cytokines. researchgate.net

The investigation of compounds from Scilla scilloides has utilized these models effectively. Specifically, the RAW 264.7 macrophage cell line has been used to assess the anti-inflammatory effects of constituents from the plant. researchgate.netencyclopedia.pub By treating these cells with LPS, researchers can create a controlled inflammatory environment and then measure the extent to which a test compound, such as those isolated from S. scilloides, can inhibit the production of inflammatory markers like NO. researchgate.net

Anticancer and Cytotoxic Activities in Preclinical Models

In addition to anti-inflammatory effects, 3-dehydro-15-deoxoeucosterol and related compounds have been evaluated for their potential to inhibit the growth of cancer cells. These preclinical assessments involve both in vitro studies on a variety of cancer cell lines and in vivo studies using animal tumor models.

In vitro Antiproliferative Studies on Diverse Cancer Cell Lines

3-dehydro-15-deoxoeucosterol and associated eucosterol glycosides isolated from Scilla scilloides have demonstrated variable cytotoxic activity against a panel of human and murine cancer cell lines. rothamsted.ac.ukjapsonline.com The antiproliferative properties were evaluated against eight different cell lines, revealing a broad spectrum of activity. rothamsted.ac.ukmdpi.com

The tested cell lines included:

HT1080 (human fibrosarcoma)

B16/F-10 (murine melanoma)

3LL (murine lung carcinoma)

MCF7 (human breast adenocarcinoma)

PC-3 (human prostate adenocarcinoma)

HT29 (human colon adenocarcinoma)

LOX-IMVI (human melanoma)

A549 (human lung carcinoma) rothamsted.ac.ukjapsonline.com

Among these, the HT1080 fibrosarcoma and PC-3 prostate cancer cell lines showed particularly high sensitivity to the tested eucosterol oligoglycosides. mdpi.com The cytotoxic effects of these compounds, measured as ED50 values, highlight their potential as antiproliferative agents.

Table 1: Cytotoxic Activity of Eucosterol Oligoglycosides from Scilla scilloides on Various Cancer Cell Lines

Data sourced from a study on eucosterol oligoglycosides. mdpi.com

In vivo Animal Models for Tumor Suppression (e.g., Sarcoma 180 tumor cells)

To complement in vitro findings, the antitumor potential of compounds from Scilla scilloides has been tested in animal models. The Sarcoma 180 tumor model in mice is a commonly used system to evaluate the in vivo efficacy of potential anticancer agents. jst.go.jp

In an in vivo experiment, a eucosterol oligoglycoside known as scillascilloside E-1, isolated from S. scilloides, was administered to mice bearing Sarcoma 180 tumor cells. mdpi.com The results of this study were significant, showing that the compound apparently increased the life span of the tumor-bearing mice. researchgate.netresearchgate.net This demonstrates that the cytotoxic effects observed in cell cultures can translate to antitumor activity in a living organism.

Table 2: List of Compounds Mentioned

Antiangiogenic Effects in Endothelial Cell Models

The formation of new blood vessels, a process known as angiogenesis, is crucial for tumor growth and metastasis. nih.gov The compound 3-Dehydro-15-deoxoeucosterol has been identified as a potential inhibitor of this process. Research on related compounds, such as homoisoflavonoids, has demonstrated their ability to selectively inhibit the proliferation of endothelial cells, which are the primary cells involved in forming new blood vessels. researchgate.net These compounds have shown a strong antiangiogenic potential in laboratory settings, including in models of eye diseases characterized by abnormal blood vessel growth. researchgate.net

Studies on various natural and synthetic compounds have revealed several molecular pathways that can be targeted to inhibit angiogenesis. For instance, the vascular endothelial growth factor (VEGF) and its receptor (VEGFR2) are key players in initiating the angiogenic process. mdpi.comfrontiersin.org Inhibiting the signaling of VEGF or other growth factors like basic fibroblast growth factor (bFGF) can effectively block the formation of new blood vessels. nih.govfrontiersin.org Some anti-angiogenic agents work by disrupting the downstream signaling pathways of these growth factors, such as the MAPK/ERK and PI3K/AKT pathways. frontiersin.org Furthermore, the degradation of the surrounding matrix by enzymes like matrix metalloproteinases (MMPs) is a critical step for endothelial cell migration and invasion, making MMPs another target for antiangiogenic therapies. frontiersin.org While direct studies on the antiangiogenic mechanism of 3-Dehydro-15-deoxoeucosterol are not extensively detailed in the provided information, the activity of related compounds suggests potential interference with these critical angiogenic pathways.

Antimicrobial and Antiparasitic Activities

3-Dehydro-15-deoxoeucosterol has demonstrated notable antifungal properties. It exhibits activity against a range of fungal pathogens, including Aspergillus flavus, Candida albicans, and Pyricularia oryzae.

Aspergillus flavus is a common mold that can cause invasive aspergillosis, particularly in individuals with weakened immune systems. mdpi.com It is the second most frequent cause of this serious infection, after Aspergillus fumigatus. mdpi.com Studies have shown that various natural compounds can inhibit the growth of Aspergillus species. biomedpharmajournal.org

Candida albicans is another opportunistic fungal pathogen that can cause a variety of infections, from superficial to life-threatening systemic candidiasis. biomedpharmajournal.orgnih.gov The antifungal activity of numerous compounds against C. albicans has been documented, highlighting the ongoing search for new and effective treatments. biomedpharmajournal.orgnih.gov

Pyricularia oryzae (also known as Magnaporthe oryzae) is a plant-pathogenic fungus responsible for rice blast disease, a major threat to rice production worldwide. The search for effective fungicides against this pathogen is crucial for global food security.

The selectivity of 3-Dehydro-15-deoxoeucosterol against these eukaryotic microorganisms suggests it may target cellular structures or pathways that are unique to fungi, thereby minimizing toxicity to host cells.

The compound has shown promising activity against Trypanosoma brucei brucei, a subspecies of the protozoan parasite that causes African trypanosomiasis, or sleeping sickness, in animals. psu.edu Human African trypanosomiasis (HAT) is a fatal disease if left untreated and is caused by other subspecies of Trypanosoma brucei. psu.eduplos.org The urgent need for new, safer, and more effective drugs to treat this neglected tropical disease has driven research into natural products. psu.edunih.gov

In vitro studies have demonstrated the ability of various plant-derived compounds to inhibit the growth of Trypanosoma brucei. psu.edu The mechanism of action for many antitrypanosomal agents involves targeting specific enzymes or pathways essential for the parasite's survival, such as cysteine proteinases or ornithine decarboxylase. biointerfaceresearch.comnih.gov For instance, in-silico molecular docking studies have been used to identify potential molecular targets for phytochemicals with antitrypanosomal activity, including enzymes like sterol 14α-demethylase (CYP51) and pteridine (B1203161) reductase 1 (PTR1). plos.org

3-Dehydro-15-deoxoeucosterol has also been investigated for its potential to combat malaria, a devastating disease caused by parasites of the genus Plasmodium. nih.gov The emergence and spread of drug-resistant strains of Plasmodium falciparum, the most virulent species, has created an urgent need for new antimalarial drugs. csir.co.zanih.gov

Natural products have historically been a rich source of antimalarial compounds, with quinine (B1679958) and artemisinin (B1665778) being prominent examples. psu.edu In vitro screening of plant extracts and isolated compounds against P. falciparum is a common strategy for discovering new antimalarial leads. csir.co.zanih.govturkjps.org These studies have identified numerous compounds with significant antiplasmodial activity, often with novel mechanisms of action. The antimalarial activity of a compound is typically evaluated by its ability to inhibit the growth of the parasite in red blood cell cultures, with the half-maximal inhibitory concentration (IC50) being a key measure of potency. nih.govturkjps.org

Antitrypanosomal Efficacy against Parasitic Protozoa (e.g., Trypanosoma brucei brucei)

Structure-Activity Relationship (SAR) Studies of 3-Dehydro-15-deoxoeucosterol and its Analogs

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. nih.gov Such studies involve synthesizing and evaluating analogs of a lead compound to identify the key structural features responsible for its effects. nih.govchemrxiv.org

For 3-Dehydro-15-deoxoeucosterol, SAR studies would involve modifying its core structure and assessing how these changes impact its antiangiogenic, antifungal, and antiparasitic activities. For example, alterations to the functional groups on the steroid backbone could significantly affect its potency and selectivity. nih.gov

While specific SAR studies for 3-Dehydro-15-deoxoeucosterol were not detailed in the provided search results, research on similar classes of compounds, such as other steroids and triterpenoids, has shown that small structural modifications can lead to substantial changes in biological activity. nih.govmdpi.com These studies are crucial for optimizing the therapeutic potential of a compound and for designing new, more effective drugs.

Proposed Molecular Mechanisms of Action and Cellular Targets

Based on its diverse biological activities, 3-Dehydro-15-deoxoeucosterol likely interacts with multiple cellular targets.

In the context of its antiangiogenic effects , potential mechanisms could involve the inhibition of key signaling pathways that regulate endothelial cell proliferation, migration, and tube formation. mdpi.com These could include the VEGF, FGF, and other growth factor signaling cascades. nih.gov

For its antifungal activity , the compound might disrupt the fungal cell membrane, inhibit cell wall synthesis, or interfere with essential metabolic pathways. nih.gov The inhibition of enzymes crucial for fungal survival, which are absent or significantly different in host cells, would explain its selective toxicity.

The antitrypanosomal activity of 3-Dehydro-15-deoxoeucosterol could be due to the inhibition of parasite-specific enzymes, such as those involved in protein synthesis, energy metabolism, or defense against oxidative stress. plos.orgnih.gov Docking studies with related compounds suggest that enzymes like ornithine decarboxylase or cysteine proteinases could be potential targets. biointerfaceresearch.comnih.gov

Its antimalarial properties may stem from interference with vital processes in the Plasmodium parasite's life cycle, such as hemoglobin digestion, nucleic acid synthesis, or detoxification of heme.

Further research, including molecular modeling, biochemical assays, and target identification studies, is needed to fully elucidate the precise molecular mechanisms and cellular targets of 3-Dehydro-15-deoxoeucosterol.

Synthetic and Semisynthetic Strategies for 3 Dehydro 15 Deoxoeucosterol and Analogs

Total Synthesis Approaches to Nortriterpenoid Skeletons

The total synthesis of nortriterpenoids, particularly those with complex, highly oxygenated, and stereochemically rich structures, presents a formidable challenge to synthetic chemists. thieme-connect.comgoogle.com While a total synthesis specifically targeting 3-Dehydro-15-deoxoeucosterol has not been reported in the literature, the strategies employed for the synthesis of other nortriterpenoid skeletons, such as those from the Schisandraceae family, provide valuable insights into the potential pathways for constructing the eucosterol framework. thieme-connect.comgoogle.com

These intricate syntheses often rely on the development of novel synthetic methodologies and strategic bond formations to assemble the polycyclic core. Key strategies that could be envisioned for the total synthesis of the eucosterol nortriterpenoid skeleton include:

Convergent Synthesis: This approach would involve the independent synthesis of key fragments of the molecule, which are then coupled together in the later stages. For the eucosterol skeleton, this could involve the synthesis of a functionalized A/B ring system and a separate, highly substituted side chain, followed by their strategic union.

Cascade Reactions: The use of cascade or domino reactions allows for the rapid construction of molecular complexity from simpler starting materials in a single synthetic operation. A hypothetical cascade reaction for the eucosterol core could involve a polyene cyclization to form the tetracyclic system.

Biomimetic Synthesis: Inspired by the proposed biosynthetic pathways of these natural products, a biomimetic approach could utilize enzymatic or enzyme-mimicking transformations to construct the nortriterpenoid skeleton.

The successful total synthesis of such complex molecules not only provides access to the natural product itself but also opens avenues for the preparation of analogs that are inaccessible through isolation from natural sources. thieme-connect.com

Semisynthesis from Readily Available Precursor Compounds

Given the structural complexity of 3-Dehydro-15-deoxoeucosterol, a more practical and commonly employed approach is semisynthesis starting from a readily available natural precursor. The parent compound, eucosterol, which can be isolated in larger quantities from various plant species of the Hyacinthaceae family, is an ideal starting point for the synthesis of 3-Dehydro-15-deoxoeucosterol and its analogs. rsc.orgrsc.org

The conversion of eucosterol to 3-Dehydro-15-deoxoeucosterol would require two key transformations: the oxidation of the 3β-hydroxyl group to a ketone and the deoxygenation of the 15-keto group.

Oxidation of the 3β-Hydroxyl Group:

The oxidation of the 3β-hydroxyl group of eucosterol to the corresponding 3-keto functionality is a standard transformation in steroid and triterpenoid (B12794562) chemistry. Several reagents can be employed for this purpose, with the choice depending on the desired selectivity and the presence of other sensitive functional groups in the molecule.

| Oxidizing Agent | Typical Reaction Conditions | Notes |

| Jones Reagent (CrO₃/H₂SO₄/acetone) | Acetone, 0 °C to room temperature | A strong oxidant, may not be suitable if other sensitive functional groups are present. |

| Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM), room temperature | A milder and more selective oxidant for primary and secondary alcohols. |

| Dess-Martin Periodinane (DMP) | Dichloromethane (DCM), room temperature | A mild and highly efficient oxidant, often used for sensitive substrates. |

| Swern Oxidation ((COCl)₂/DMSO/Et₃N) | Dichloromethane (DCM), low temperature (-78 °C) | A mild and widely used method, avoids the use of heavy metals. |

The isolation of (17S, 23S)-17α,23-epoxy-28,29-dihydroxylanost-8-en-3-on-27,23-olide, a naturally occurring eucosterol derivative with a 3-keto group, from Massonia pustulata provides evidence that this oxidation is a feasible transformation within this class of molecules. grafiati.com

Deoxygenation of the 15-Keto Group:

The removal of the 15-keto group to afford the "15-deoxy" target is a more challenging transformation. Standard deoxygenation methods for ketones can be employed.

| Deoxygenation Method | Typical Reaction Conditions | Notes |

| Wolff-Kishner Reduction (H₂NNH₂/KOH) | High-boiling solvent (e.g., ethylene (B1197577) glycol), high temperature | Basic conditions, suitable for base-stable compounds. |

| Clemmensen Reduction (Zn(Hg)/HCl) | Toluene or other suitable solvent, reflux | Acidic conditions, suitable for acid-stable compounds. |

| Barton-McCombie Deoxygenation | Conversion of the ketone to a thioketal, followed by reduction with a tin hydride. | A two-step, milder alternative to the Wolff-Kishner and Clemmensen reductions. |

The natural occurrence of 15-deoxoeucosterol (B602813) further supports the feasibility of this deoxygenation. grafiati.comresearchgate.net The semisynthetic preparation of 3-Dehydro-15-deoxoeucosterol from eucosterol would therefore be a logical and efficient route to obtain this compound for further study.

Derivatization Strategies for Exploration of Structure-Activity Relationships or Enhanced Properties

The biological activity of natural products can often be enhanced or modified through chemical derivatization. For 3-Dehydro-15-deoxoeucosterol, several positions on the molecule could be targeted for modification to explore structure-activity relationships (SAR) and potentially develop analogs with improved therapeutic profiles. The insights gained from extensive SAR studies on other triterpenoids, such as oleanolic acid, can serve as a guide for the derivatization of the eucosterol scaffold. google.comgoogle.com

Key Derivatization Sites and Potential Modifications:

The Spirocyclic Side Chain: The spirocyclic ether system at C-17 is a unique structural feature of eucosterol and its derivatives. Modifications to this part of the molecule, such as ring opening or the introduction of different substituents, could have a significant impact on biological activity.

The A-Ring: The A-ring of the nortriterpenoid skeleton can be modified to introduce various substituents. For example, the introduction of cyano groups or other electron-withdrawing groups has been shown to enhance the anti-inflammatory activity of oleanolic acid derivatives. google.com

Glycosylation: Many naturally occurring eucosterol derivatives are glycosides, where a sugar moiety is attached to the 3β-hydroxyl group. researchgate.netresearchgate.netjst.go.jp While 3-Dehydro-15-deoxoeucosterol lacks this hydroxyl group, derivatization of the parent eucosterol with different sugar units before oxidation and deoxygenation could lead to a library of glycosylated analogs. The nature and length of the sugar chain can significantly influence the compound's solubility, bioavailability, and biological activity. rsc.org

The synthesis and biological evaluation of a library of such derivatives would provide valuable data for understanding the key structural features required for the desired therapeutic effect. This information can then be used to design and synthesize second-generation analogs with optimized properties.

Advanced Analytical Methodologies for Detection and Quantification of 3 Dehydro 15 Deoxoeucosterol in Biological and Botanical Matrices

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental technique for the separation of compounds within a mixture. For the analysis of 3-Dehydro-15-deoxoeucosterol, both liquid and gas chromatography methods are employed, each with its own set of advantages and suitable detectors.

High-Performance Liquid Chromatography (HPLC) is a cornerstone in the analysis of non-volatile and thermally labile compounds like 3-Dehydro-15-deoxoeucosterol. openaccessjournals.com It is widely used for both qualitative and quantitative analysis due to its high accuracy, sensitivity, and reproducibility. openaccessjournals.com The versatility of HPLC allows for its application across various sample types, from pharmaceutical to environmental and biological samples. openaccessjournals.com

The choice of detector is critical and is often dictated by the concentration of the analyte and the complexity of the sample matrix. Common detectors used in conjunction with HPLC include:

UV-Vis Detectors: These detectors measure the absorbance of UV or visible light by the analyte. While readily available, their use for 3-Dehydro-15-deoxoeucosterol may be limited to samples where the compound is present in high concentrations due to the moderate UV absorbance of many steroidal compounds. aocs.org

Diode Array Detectors (DAD): A DAD detector provides spectral information across a range of wavelengths simultaneously, which can aid in the identification and purity assessment of the analyte peak. This has been successfully used for the simultaneous determination of multiple drugs in water samples. pjoes.com

Fluorescence Detectors (FLD): For compounds that fluoresce, FLD offers higher sensitivity and selectivity compared to UV detection. aocs.org Derivatization of 3-Dehydro-15-deoxoeucosterol with a fluorescent tag may be necessary to utilize this detection method.

Mass Spectrometry (MS): Coupling HPLC with a mass spectrometer provides the highest level of selectivity and sensitivity, allowing for definitive identification and quantification. This is discussed in more detail in section 7.2.

A study on the deacetylation of related compounds, 3- and 15-acetyldeoxynivalenol (B30657) (3/15ADON), utilized HPLC for their separation and quantification. researchgate.net Although this study did not directly analyze 3-Dehydro-15-deoxoeucosterol, the methodology provides a relevant example of HPLC application for similar compounds. researchgate.net

Table 1: Example HPLC Parameters for Analysis of Related Compounds

| Parameter | Value |

| Column | C30 |

| Mobile Phase | Gradient elution |

| Detector | Diode Array Detector (DAD) |

| Application | Simultaneous determination of 15 pharmaceuticals in water |

This table is based on a method for a variety of pharmaceuticals and illustrates a potential starting point for method development for 3-Dehydro-15-deoxoeucosterol. pjoes.com

Ultra-High Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC. By utilizing columns with smaller particle sizes (typically less than 2 µm), UPLC systems can operate at much higher pressures, resulting in faster analysis times, improved resolution, and increased sensitivity.

UPLC is particularly advantageous for complex sample matrices, such as those encountered in metabolomics studies of botanical extracts. In a study analyzing the chemical profile of Hyacinthoides non-scripta (British bluebells), UPLC coupled with high-resolution mass spectrometry was instrumental in differentiating the chemical profiles of various plant parts. nih.gov While this study identified numerous metabolites, the principles are directly applicable to the targeted analysis of 3-Dehydro-15-deoxoeucosterol.

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. nih.gov For non-volatile compounds like 3-Dehydro-15-deoxoeucosterol, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatizing agents include silylating agents (e.g., BSTFA, TMCS) which replace active hydrogens with trimethylsilyl (B98337) groups.

Once derivatized, 3-Dehydro-15-deoxoeucosterol can be analyzed by GC coupled with various detectors:

Flame Ionization Detector (FID): FID is a universal detector for organic compounds and provides a response that is proportional to the number of carbon atoms. It is robust and has a wide linear range. nih.gov

Mass Spectrometry (MS): GC-MS is a widely used technique that combines the separation power of GC with the identification capabilities of MS. It provides detailed structural information and allows for highly selective and sensitive quantification. nih.govnih.gov GC-MS has been used to identify eucosterol and its derivatives in plant extracts. uj.ac.za

Table 2: GC System Configuration for Analysis of Natural Gas Components

| Component | Detector |

| Permanent gases, C1-C8 | TCD |

| Hydrocarbons | FID |

This table illustrates a typical GC system with multiple detectors for comprehensive analysis, a principle that can be adapted for complex botanical extracts containing 3-Dehydro-15-deoxoeucosterol. shimadzu.com

Ultra-High Performance Liquid Chromatography (UPLC)

Mass Spectrometric Detection Methods for Enhanced Specificity and Sensitivity

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method, it provides unparalleled specificity and sensitivity for the detection and quantification of target compounds.

Single Quadrupole Mass Spectrometry: A single quadrupole mass spectrometer can be operated in either full scan mode to acquire a mass spectrum of the analyte or in selected ion monitoring (SIM) mode. In SIM mode, the quadrupole is set to detect only a few specific ions, which significantly increases sensitivity and selectivity.

Triple Quadrupole Mass Spectrometry (QqQ): A triple quadrupole mass spectrometer consists of two quadrupole mass analyzers separated by a collision cell. lcms.czdtic.mil This configuration allows for tandem mass spectrometry (MS/MS) experiments, such as multiple reaction monitoring (MRM). lcms.cz In an MRM experiment, the first quadrupole selects a specific precursor ion (e.g., the molecular ion of 3-Dehydro-15-deoxoeucosterol), which is then fragmented in the collision cell. The third quadrupole is set to monitor for one or more specific product ions. nih.gov This process is highly specific and virtually eliminates background interference, making it the gold standard for quantitative analysis in complex matrices. thermofisher.comca.gov

Table 3: Operational Modes of a Triple Quadrupole Mass Spectrometer

| Mode | Q1 | Q2 (Collision Cell) | Q3 | Application |

| Normal Mass Spectrum | Scan | RF-only | RF-only | General mass analysis |

| Product Ion Scan | Fixed Mass | Collision Gas On | Scan | Structural elucidation |

| Precursor Ion Scan | Scan | Collision Gas On | Fixed Mass | Identifying parent ions of a specific fragment |

| Neutral Loss Scan | Scan | Collision Gas On | Scan (with mass offset) | Identifying compounds that lose a specific neutral fragment |

| Multiple Reaction Monitoring (MRM) | Fixed Mass | Collision Gas On | Fixed Mass | Quantitative analysis |

This table summarizes the various scan functions available on a triple quadrupole mass spectrometer. dtic.mil

Quadrupole Time-of-Flight (Q-TOF) mass spectrometry is a hybrid technique that combines a quadrupole mass analyzer with a time-of-flight mass analyzer. nih.govnih.gov This instrumentation provides high-resolution and accurate mass measurements, which allows for the determination of the elemental composition of an unknown compound. ual.es

In a study investigating the chemical profile of Hyacinthoides non-scripta, high-resolution mass spectrometry was used to dereplicate the methanolic extracts. nih.gov An ion peak at m/z 455.2806 was detected, which could correspond to the protonated molecule of 3-Dehydro-15-deoxoeucosterol (C29H44O4, calculated exact mass of 456.3239 for the neutral molecule). nih.gov The high mass accuracy of Q-TOF MS is crucial for distinguishing between compounds with very similar nominal masses.

Q-TOF systems can perform both full scan MS and MS/MS experiments. mdpi.commdpi.com The high resolution of both precursor and product ions in MS/MS mode provides a high degree of confidence in compound identification. nih.govual.es

Orbitrap High-Resolution Mass Spectrometry

Orbitrap High-Resolution Mass Spectrometry (HRAM-MS) stands as a powerful tool for the definitive identification and quantification of 3-Dehydro-15-deoxoeucosterol. This technology is distinguished by its high resolving power and mass accuracy, which are crucial for analyzing complex mixtures. thermofisher.com In Orbitrap MS, ions are trapped in an orbital motion around a central electrode, and the frequency of this motion is directly related to the mass-to-charge ratio (m/z) of the ion. thermofisher.com This principle allows for the precise mass measurement of the analyte, often with sub-ppm (parts-per-million) accuracy. thermofisher.com

For 3-Dehydro-15-deoxoeucosterol (Chemical Formula: C₂₉H₄₄O₄), HRAM-MS can provide an exact mass measurement, which helps in its unambiguous identification, distinguishing it from other co-eluting compounds with similar nominal masses. rothamsted.ac.uk For instance, in the analysis of extracts from Scilla scilloides, a plant from which this compound can be isolated, Orbitrap MS has been utilized to identify it based on its accurate mass. rothamsted.ac.ukmedchemexpress.com

The high resolution of Orbitrap instruments, which can exceed 100,000 FWHM (Full Width at Half Maximum), allows for the separation of isotopic peaks and the resolution of isobaric interferences, which is a common challenge in botanical matrices. thermofisher.comthermofisher.com When coupled with liquid chromatography (LC), the LC-HRAM-MS workflow enables the creation of extracted ion chromatograms (XICs) using a very narrow mass window (e.g., ±5 ppm). thermofisher.com This selective extraction significantly enhances the signal-to-noise ratio, improving detection limits and quantitative accuracy for 3-Dehydro-15-deoxoeucosterol.

Sample Preparation and Matrix Effects Considerations for Complex Samples

The analysis of 3-Dehydro-15-deoxoeucosterol in biological (e.g., plasma, urine) and botanical (e.g., plant extracts) matrices presents significant challenges due to the inherent complexity of these samples. mdpi.comnih.gov Effective sample preparation is a critical step to remove interfering components, concentrate the analyte, and ensure the reliability of the analytical method. biotage.comamericanpharmaceuticalreview.com

Common sample preparation techniques applicable to the analysis of triterpenoids like 3-Dehydro-15-deoxoeucosterol include:

Liquid-Liquid Extraction (LLE): This classic technique separates compounds based on their differential solubilities in two immiscible liquid phases. It is effective for cleaning up samples but can be labor-intensive. mdpi.combiotage.com

Solid-Phase Extraction (SPE): SPE is a highly versatile and widely used method that separates components based on their physical and chemical properties as the sample passes through a solid sorbent. mdpi.comamericanpharmaceuticalreview.com Different sorbent chemistries (e.g., reversed-phase, normal-phase, ion-exchange) can be selected to selectively retain the analyte while washing away matrix components. americanpharmaceuticalreview.com

Protein Precipitation (PPT): For biological samples rich in proteins, such as plasma or serum, PPT is a straightforward method. biotage.com It typically involves adding an excess of an organic solvent like acetonitrile (B52724) to denature and precipitate proteins, which are then removed by centrifugation or filtration. biotage.com

Table 1: Comparison of Common Sample Preparation Techniques

| Technique | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Liquid-Liquid Extraction (LLE) | Partitioning between two immiscible liquids | Effective cleanup, low cost | Labor-intensive, large solvent consumption, difficult to automate |

| Solid-Phase Extraction (SPE) | Analyte retention on a solid sorbent | High selectivity, high recovery, easily automated | Higher cost, method development can be complex |

| Protein Precipitation (PPT) | Protein removal by denaturation | Simple, fast, inexpensive | Non-selective (co-precipitation of analyte possible), may not remove all interferences |

A major hurdle in quantitative analysis using LC-MS is the matrix effect . This phenomenon refers to the alteration (suppression or enhancement) of the ionization efficiency of the target analyte due to co-eluting components from the sample matrix. bataviabiosciences.comnih.gov Matrix effects can lead to inaccurate and imprecise quantification. bataviabiosciences.com For 3-Dehydro-15-deoxoeucosterol, endogenous lipids, salts, or other secondary metabolites from a botanical extract could co-elute and interfere with its ionization. bataviabiosciences.comnih.gov

Strategies to mitigate matrix effects include:

Improving sample cleanup to remove interfering compounds. chromatographyonline.com

Optimizing chromatographic separation to resolve the analyte from matrix components.

Using a stable isotope-labeled internal standard (SIL-IS), if available, which co-elutes and experiences similar matrix effects to the analyte, thereby providing a corrective normalization. nih.gov

Employing matrix-matched calibration curves, where standards are prepared in a blank matrix identical to the sample, to compensate for consistent matrix effects. shimadzu.com

Validation of Analytical Methods (e.g., Linearity, Precision, Detection Limits, Accuracy)

To ensure that an analytical method for 3-Dehydro-15-deoxoeucosterol is reliable and suitable for its intended purpose, it must undergo a thorough validation process. gtfch.org Method validation demonstrates that the procedure is accurate, precise, and specific for the analyte . europa.eu Key validation parameters are defined by international guidelines. europa.eu

Linearity and Range: This parameter assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte within a given range. Linearity is typically evaluated by analyzing a minimum of five standard concentrations and determining the correlation coefficient (r²) of the calibration curve, which should ideally be close to 1.0. europa.eu

Precision: Precision measures the degree of scatter between a series of measurements from the same homogeneous sample. europa.eu It is evaluated at three levels:

Repeatability: Precision under the same operating conditions over a short time (intra-assay precision). gtfch.org

Intermediate Precision: Precision within the same laboratory but on different days, with different analysts, or on different equipment (inter-assay precision). gtfch.org

Reproducibility: Precision between different laboratories. gtfch.org Precision is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). gtfch.org

Detection Limits (LOD and LOQ):

Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantified with acceptable accuracy and precision. ikev.org

Limit of Quantitation (LOQ): The lowest amount of an analyte that can be quantitatively determined with suitable precision and accuracy. ikev.org For quantitative assays, the LOQ is the most important sensitivity parameter.

Accuracy: Accuracy represents the closeness of the measured value to the true or accepted reference value. europa.eu It is often determined by analyzing samples spiked with a known amount of the analyte (spike-recovery) and is reported as the percent recovery. europa.eu

Table 2: Typical Acceptance Criteria for Analytical Method Validation

| Parameter | Measurement | Typical Acceptance Criteria |

|---|---|---|

| Linearity | Correlation Coefficient (r²) | ≥ 0.99 |

| Precision (Repeatability & Intermediate) | Relative Standard Deviation (RSD) | ≤ 15% (≤ 20% at LOQ) gtfch.org |

| Accuracy | Percent Recovery | 85-115% (80-120% at LOQ) |

| Selectivity | No significant interfering peaks at the retention time of the analyte in blank samples | N/A |

| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) | Typically ≥ 10 |

Application in Pharmacokinetic and Metabolomic Studies (Preclinical)

Preclinical studies are essential for characterizing the pharmacological profile of a new chemical entity like 3-Dehydro-15-deoxoeucosterol. Validated analytical methods are fundamental to these investigations.

Pharmacokinetic (PK) Studies: Pharmacokinetics describes how the body affects a drug, encompassing the processes of absorption, distribution, metabolism, and excretion (ADME). Preclinical PK studies, often conducted in animal models, are crucial for understanding the disposition of 3-Dehydro-15-deoxoeucosterol. medchemexpress.commedchemexpress.com A sensitive and specific analytical method is required to measure the concentration of the compound and its potential metabolites over time in biological fluids like blood, plasma, and urine, as well as in various tissues. nih.gov

Key PK parameters determined from these studies include:

Cmax: Maximum plasma concentration.

Tmax: Time to reach Cmax.

AUC: Area under the concentration-time curve, representing total drug exposure.

t₁/₂: Half-life, the time required for the concentration to decrease by half.

Clearance (CL): The volume of plasma cleared of the drug per unit time.

Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Metabolomic Studies: Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. In the context of 3-Dehydro-15-deoxoeucosterol, metabolomic studies can help identify the metabolic pathways it undergoes in the body. By comparing the metabolic profiles of biological samples from a control group versus a group treated with the compound, researchers can identify new metabolites formed through processes like oxidation, reduction, or conjugation. mdpi.com High-resolution mass spectrometry is particularly well-suited for these untargeted or targeted analyses, as it can detect and help identify unknown metabolites based on their accurate mass and fragmentation patterns. nih.gov This information is vital for understanding the compound's complete biological activity and potential toxicity.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| 3-Dehydro-15-deoxoeucosterol |

Future Directions and Research Perspectives on 3 Dehydro 15 Deoxoeucosterol

Further Elucidation of Complete Biosynthetic Pathways and Regulatory Mechanisms

A fundamental area of future research will be to map the complete biosynthetic pathway of 3-Dehydro-15-deoxoeucosterol. While it is known to be a triterpenoid (B12794562), the specific enzymatic steps and genetic machinery responsible for its synthesis in plants like Scilla scilloides and Eucomis bicolor are yet to be fully elucidated. medchemexpress.comresearchgate.net Understanding this pathway is crucial for several reasons. It could enable the biotechnological production of the compound, offering a more sustainable and scalable source than extraction from natural sources.

Furthermore, investigating the regulatory mechanisms that control its production in plants will be critical. This includes identifying the transcription factors, signaling molecules, and environmental cues that upregulate or downregulate its synthesis. Such knowledge could be harnessed to optimize production yields in plant-based systems or engineered microbial hosts.

Comprehensive Molecular Target Identification and Signaling Pathway Characterization

A critical next step is the definitive identification of the molecular targets of 3-Dehydro-15-deoxoeucosterol. Preliminary studies have suggested potential anti-inflammatory activity. tandfonline.comnih.gov However, the specific proteins, enzymes, or receptors that this compound interacts with to exert its effects are largely unknown.

Future research should employ a range of techniques, including affinity chromatography, proteomics, and computational modeling, to pinpoint its direct binding partners. Once targets are identified, the subsequent signaling pathways that are modulated must be meticulously characterized. For instance, if the compound inhibits an inflammatory enzyme, researchers will need to trace the downstream effects on cytokine production, immune cell activation, and other key inflammatory processes. This detailed molecular understanding is essential for predicting its therapeutic efficacy and potential side effects.

Development of Advanced Preclinical Models for Efficacy and Mechanistic Studies

To rigorously evaluate the therapeutic potential of 3-Dehydro-15-deoxoeucosterol, the development and use of advanced preclinical models are imperative. While initial in vitro assays provide valuable preliminary data, moving to more complex systems is essential. tandfonline.com

This includes the use of three-dimensional (3D) cell cultures, organoids, and genetically engineered animal models that more accurately mimic human physiology and disease states. For example, if the compound shows promise for treating inflammatory conditions, its efficacy could be tested in animal models of arthritis or inflammatory bowel disease. These advanced models will be instrumental in not only assessing the compound's effectiveness but also in dissecting its mechanism of action in a whole-organism context.

Exploration of Novel Biological Activities Beyond Current Knowledge

While anti-inflammatory properties are an initial area of focus, future research should not be limited to this scope. tandfonline.com A broad-based screening approach could uncover novel biological activities of 3-Dehydro-15-deoxoeucosterol. This could involve testing its effects on a wide array of cell-based assays representing different disease areas, such as cancer, metabolic disorders, and neurodegenerative diseases.

The structural similarity of 3-Dehydro-15-deoxoeucosterol to other bioactive steroids suggests it may have a wider range of activities than currently appreciated. High-throughput screening campaigns, coupled with detailed follow-up studies, could reveal unexpected therapeutic opportunities for this compound.

Rational Design and Synthesis of Bioactive Analogs with Improved Potency or Selectivity

Once the structure-activity relationships of 3-Dehydro-15-deoxoeucosterol are better understood, medicinal chemists can embark on the rational design and synthesis of bioactive analogs. biosynth.com The goal of this synthetic effort would be to create new molecules with improved properties, such as enhanced potency, greater selectivity for its molecular target, or better pharmacokinetic profiles.

For example, by modifying specific functional groups on the parent molecule, it may be possible to increase its binding affinity to its target protein, leading to a more potent therapeutic effect at lower concentrations. Synthetic chemistry will play a pivotal role in transforming this natural product into a viable drug candidate.

Integration with Omics Technologies (e.g., Metabolomics, Proteomics) for Holistic Understanding

A holistic understanding of the biological effects of 3-Dehydro-15-deoxoeucosterol will require the integration of various "omics" technologies. revespcardiol.org Metabolomics can reveal how the compound alters the metabolic landscape of a cell or organism, providing insights into its mechanism of action and potential off-target effects. mdpi.commdpi.com Proteomics can provide a comprehensive view of how the compound affects protein expression levels, identifying entire pathways that are impacted. mdpi.comnih.gov

By combining these powerful technologies with genomics and transcriptomics, researchers can build a comprehensive picture of the cellular response to 3-Dehydro-15-deoxoeucosterol. This systems-level approach will be invaluable for understanding its complex biological activities and for identifying potential biomarkers to monitor its effects in future clinical studies.

Q & A

Basic Research Questions

Q. What are the primary botanical sources of 3-Dehydro-15-deoxoeucosterol, and what chromatographic techniques are recommended for its isolation?

- Methodological Answer : The compound is isolated from Scilla scilloides using phytochemical extraction protocols. Silica gel column chromatography with gradient elution (e.g., hexane/ethyl acetate) is typically employed for purification, followed by preparative HPLC for final refinement .

Q. What analytical methods are critical for verifying the structural identity of 3-Dehydro-15-deoxoeucosterol post-isolation?

- Methodological Answer : A combination of 1D/2D NMR (1H, 13C, COSY, HSQC, HMBC) and high-resolution mass spectrometry (HRMS) is essential for structural confirmation. Purity validation (≥95%) should utilize reversed-phase HPLC with UV detection at 210–254 nm .

Q. What laboratory safety protocols must be observed when handling 3-Dehydro-15-deoxoeucosterol to prevent contamination and exposure?

- Methodological Answer : Use EN 166-compliant safety goggles, nitrile gloves, and fume hoods during handling. Store lyophilized samples in argon-purged vials at -20°C to minimize oxidative degradation .

Q. What spectroscopic markers distinguish 3-Dehydro-15-deoxoeucosterol from its structural analog 15-deoxoeucosterol?

- Methodological Answer : Key distinctions include the presence of a conjugated ketone group (δ 209–211 ppm in 13C NMR) and characteristic olefinic proton signals (e.g., δ 5.2–5.4 ppm for H-8 in 1H NMR) absent in 15-deoxoeucosterol .

Advanced Research Questions

Q. How should researchers resolve conflicting spectral data during the structural characterization of 3-Dehydro-15-deoxoeucosterol derivatives?

- Methodological Answer : Cross-validate ambiguous signals using X-ray crystallography for absolute configuration determination. Compare experimental NMR data with computational predictions (e.g., DFT-based chemical shift calculations) and synthesize stereoisomers for direct spectral comparison .

Q. What experimental approaches are effective in elucidating the biosynthetic precursors of 3-Dehydro-15-deoxoeucosterol in Scilla species?

- Methodological Answer : Employ stable isotope labeling (e.g., 13C-mevalonate feeding) in plant cell cultures, followed by LC-MS/MS analysis to trace precursor incorporation into the lanostane skeleton. Gene silencing (RNAi) of putative oxidosqualene cyclases can further validate biosynthetic pathways .

Q. How can researchers optimize the yield of 3-Dehydro-15-deoxoeucosterol during large-scale extraction from plant material?

- Methodological Answer : Perform solvent optimization (e.g., 70% methanol/water for enhanced solubility) and implement countercurrent chromatography (CCC) for high-resolution separation. Monitor yield improvements via quantitative NMR using trimethylsilyl propionate as an internal standard .

Q. What strategies mitigate oxidative degradation during long-term stability studies of 3-Dehydro-15-deoxoeucosterol solutions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.